N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Functional Group Utility in Drug Development The acetamide moiety, closely related to the query compound, is prevalent in numerous natural and pharmaceutical products. Research into p-methoxybenzyl N-acetylcarbamate potassium salt demonstrates its utility as a versatile equivalent of N-acetamide nucleophiles, facilitating the synthesis of Moz- and Dmoz-protected amines. This underscores the importance of such functional groups in the development of new pharmaceuticals (Takeo Sakai et al., 2022).
Antimicrobial Activity Compounds structurally related to the query have demonstrated potent antimicrobial activity against a range of pathogens, including mycobacteria and methicillin-resistant Staphylococcus aureus. This suggests the potential of such molecules in addressing antibiotic resistance and developing new antimicrobial agents (M. Krátký, J. Vinšová, J. Stolaříková, 2017).
Photochemical Applications Research into molecules with substituted nitrobenzyl groups, similar to the compound , reveals insights into their photochemical behavior. These studies contribute to our understanding of light-sensitive compounds, which can be applied in developing new photoreactive materials or drug delivery systems (A. Katritzky et al., 2003).
Corrosion Inhibition Triazine derivatives, sharing a common structural motif with the query compound, have been shown to effectively inhibit corrosion in metals. This research not only provides insights into the chemical mechanisms of corrosion protection but also suggests practical applications in industrial metal preservation (Ambrish Singh et al., 2018).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-15-7-4-13(5-8-15)10-16-20(27)23-21(25-24-16)31-12-19(26)22-14-6-9-17(29-2)18(11-14)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJQHSSCVTUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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